

High-performance liquid chromatography (HPLC) method for Erythrartine quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrartine*

Cat. No.: *B8261624*

[Get Quote](#)

An Application Note and Protocol for the Quantification of Erythrosine (FD&C Red No. 3) using High-Performance Liquid Chromatography (HPLC).

Introduction

Erythrosine, also known as FD&C Red No. 3, is a synthetic, iodine-containing xanthene food dye. Its use is permitted in specified foods in many countries, although its safety has been a subject of debate. Accurate and reliable quantification of Erythrosine in various matrices such as food products and pharmaceuticals is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy.

This document provides a detailed application note and protocol for the quantification of Erythrosine using a reversed-phase HPLC (RP-HPLC) method. The method described is based on established and validated procedures, ensuring reliability and reproducibility.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents. Erythrosine, being a relatively polar compound, is separated from other sample components based on its differential partitioning between the stationary and mobile phases. The separated Erythrosine is then detected by a UV-Vis or PDA detector at its maximum absorption

wavelength (λ_{max}), which is approximately 529 nm. Quantification is achieved by comparing the peak area of Erythrosine in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector is required. The following chromatographic conditions are recommended:

Parameter	Recommended Setting
HPLC Column	Phenomenex C18 Gemini (150 x 4.6 mm, 5 μm) or equivalent
Mobile Phase	20mM Ammonium Acetate Buffer : Acetonitrile : Methanol (40:30:30 v/v/v)[1][2]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient (or controlled at 25 °C for better reproducibility)
Detection	UV/PDA at 529 nm[1][2]
Run Time	Approximately 10 minutes

Reagents and Solutions

- Erythrosine Reference Standard: Purity \geq 95%
- Ammonium Acetate: Analytical grade
- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Water: HPLC grade or deionized water

- Mobile Phase Preparation (1 L):
 - Prepare a 20mM Ammonium Acetate solution by dissolving 1.54 g of ammonium acetate in 1 L of HPLC grade water.
 - Filter the buffer solution through a 0.45 μ m membrane filter.
 - Mix 400 mL of the 20mM ammonium acetate buffer with 300 mL of acetonitrile and 300 mL of methanol.
 - Degas the mobile phase using sonication or vacuum filtration before use.

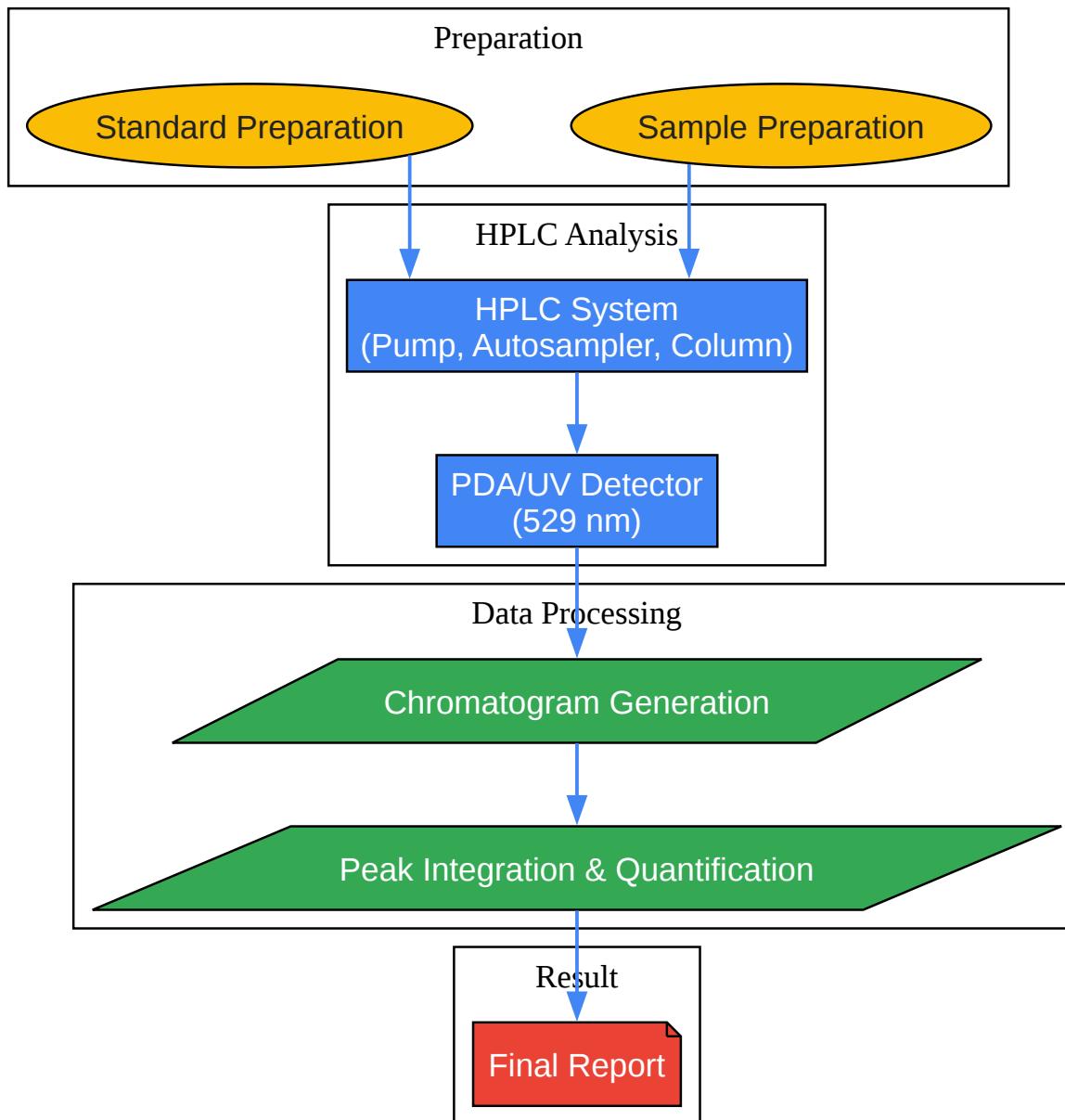
Standard Solution Preparation

- Stock Standard Solution (100 μ g/mL): Accurately weigh 10 mg of Erythrosine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 μ g/mL)[1].

Sample Preparation

The sample preparation procedure will vary depending on the matrix. General guidelines are provided below:

- Liquid Samples (e.g., beverages):
 - Degas carbonated samples using an ultrasonic bath for 5-10 minutes.
 - Filter the sample through a 0.45 μ m syringe filter.
 - If necessary, dilute the sample with the mobile phase to bring the Erythrosine concentration within the calibration range.
- Solid Samples (e.g., candies, tablets):
 - Accurately weigh a representative portion of the homogenized sample.


- Dissolve the sample in a known volume of mobile phase. Sonication may be used to aid dissolution.
- Centrifuge the sample solution to pellet any insoluble excipients.
- Filter the supernatant through a 0.45 µm syringe filter before injection.
- Complex Matrices (e.g., fatty foods):
 - A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
 - For LLE, the sample can be extracted with a suitable organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.
 - For SPE, a C18 cartridge can be used to retain Erythrosine while more polar impurities are washed away. Erythrosine is then eluted with a stronger solvent, evaporated, and reconstituted in the mobile phase.

Data Presentation

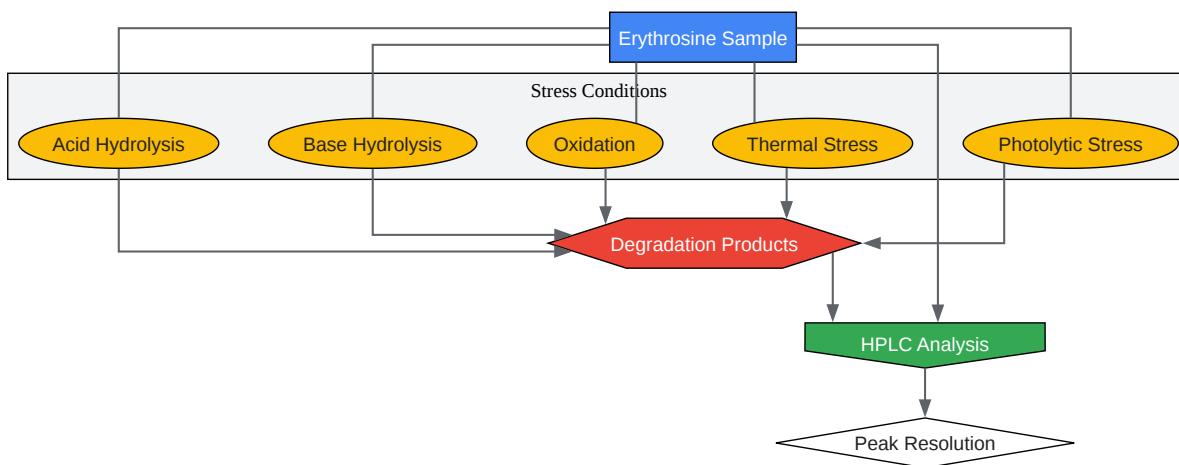
The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation Parameter	Typical Performance Data
Linearity (Correlation Coefficient, R ²)	≥ 0.999
Linear Range	0.2 - 1.0 µg/mL
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	Intraday: < 2%, Interday: < 2%
Retention Time	Approximately 5.6 min (will vary with specific system)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the HPLC quantification of Erythrosine.


Stability-Indicating Aspects

For pharmaceutical applications, it is crucial to ensure that the analytical method is stability-indicating. This means the method can accurately measure the analyte of interest in the presence of its degradation products. To validate the stability-indicating nature of this HPLC method, forced degradation studies should be performed.

Forced Degradation Protocol

- Acid Degradation: Treat a sample solution with 1N HCl at room temperature for a specified period.
- Base Degradation: Treat a sample solution with 1N NaOH at room temperature.
- Oxidative Degradation: Treat a sample solution with 30% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).
- Photolytic Degradation: Expose the sample solution to UV light.

After exposure, the stressed samples should be analyzed by the HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent Erythrosine peak, confirming the method's specificity and stability-indicating capability.

[Click to download full resolution via product page](#)

Caption: Logical relationship for stability-indicating method validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of Erythrosine in various samples. The method can be readily implemented in quality control laboratories. For regulated environments, it is essential to perform a full method validation to ensure compliance with the relevant guidelines. The stability-indicating nature of the method can be confirmed through forced degradation studies, making it suitable for the analysis of Erythrosine in pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Erythrtartine quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8261624#high-performance-liquid-chromatography-hplc-method-for-erythrtartine-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com